(2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid is a synthetic organic compound that features a furan ring substituted with a dibromophenyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Coupling Reaction: The final step involves coupling the dibromophenyl-furan intermediate with propenoic acid using a suitable catalyst and reaction conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient bromination and coupling reactions, as well as employing green chemistry principles to minimize waste and improve yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the propenoic acid moiety, converting it to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dibromophenyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products:
Oxidation: Products may include furan-2,5-dione derivatives.
Reduction: Products may include 3-[5-(2,5-dibromophenyl)furan-2-yl]propan-1-ol.
Substitution: Products may include 3-[5-(2,5-diaminophenyl)furan-2-yl]prop-2-enoic acid.
Scientific Research Applications
(2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The dibromophenyl group may facilitate binding to certain enzymes or receptors, while the furan ring can participate in electron transfer reactions. The propenoic acid moiety may also play a role in modulating the compound’s activity by interacting with cellular components.
Comparison with Similar Compounds
- (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid
- (2E)-3-[5-(2,5-difluorophenyl)furan-2-yl]prop-2-enoic acid
- (2E)-3-[5-(2,5-dimethylphenyl)furan-2-yl]prop-2-enoic acid
Comparison:
- Uniqueness: The presence of bromine atoms in (2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid imparts unique electronic and steric properties compared to its chloro, fluoro, and methyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
- Reactivity: Bromine atoms are larger and more polarizable than chlorine and fluorine, which can affect the compound’s reactivity in substitution and addition reactions.
- Biological Activity: The specific halogenation pattern can significantly impact the compound’s interaction with biological targets, potentially leading to differences in efficacy and selectivity.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O3/c14-8-1-4-11(15)10(7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQRZFLMZKYURE-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC=C(O2)C=CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)C2=CC=C(O2)/C=C/C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.